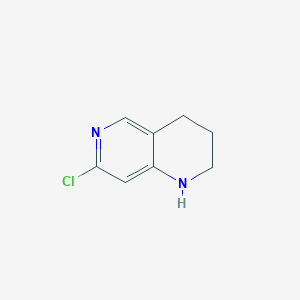

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

CAS No.:

Cat. No.: VC16498281

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2 |

|---|---|

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine |

| Standard InChI | InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2 |

| Standard InChI Key | BSEZNDYKIPLRQN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CN=C(C=C2NC1)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine features a bicyclic structure comprising a pyridine ring fused to a partially saturated six-membered ring. The chlorine atom at the 7-position introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. The compound’s InChI key (KGTIRHSHTITULA-UHFFFAOYSA-N) and SMILES notation (C1CC2=C(NC1)N=C(C=C2)Cl) provide precise descriptors for computational and experimental studies .

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.62 g/mol |

| Boiling Point | 372.8 \pm 34.0 \, ^\circ\text{C} |

| Hazard Statements | H302, H315, H319, H332, H335 |

| Precautionary Statements | P261, P280, P305+P351+P338 |

The compound’s hazard profile indicates toxicity upon ingestion (H302), skin irritation (H315), and respiratory sensitivity (H335), necessitating careful handling .

Synthesis Methodologies

Cyclocondensation Approaches

A patented method for synthesizing tetrahydrobenzo naphthyridines involves cyclocondensation of 2-aminobenzonitrile derivatives with 4-piperidones in polyphosphoric acid or trifluoroacetic acid . For example, heating 2-aminobenzonitrile with 2,2,6,6-tetramethyl-4-piperidone in polyphosphoric acid at 150°C yields tetrahydro-naphthyridine derivatives. This exothermic reaction proceeds via intramolecular cyclization, with hydrogen chloride gas facilitating dehydration .

Functionalization of Intermediate Halides

The 7-chloro substituent is introduced via electrophilic aromatic substitution or halogenation of precursor tetrahydro-naphthyridines. In one protocol, 10-chlorotetrahydrobenzo[1, naphthyridine intermediates react with phenol or amines under reflux to install substituents at the 7-position . This method allows diversification of the naphthyridine scaffold for structure-activity relationship studies.

Biological and Pharmacological Applications

Enzyme Inhibition

The planar naphthyridine core facilitates π-π stacking interactions with enzyme active sites. Molecular docking studies suggest that chlorinated tetrahydro-naphthyridines could inhibit kinases or proteases involved in inflammatory pathways, though experimental validation is needed .

Industrial and Research Applications

Building Block in Medicinal Chemistry

7-Chloro-1,6-naphthyridine serves as a precursor for synthesizing pharmacophores in drug discovery. Its reactivity enables functionalization at multiple positions, yielding libraries of compounds for high-throughput screening. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives with enhanced bioactivity .

Material Science Applications

The compound’s aromatic system and electron-deficient chlorine atom make it a candidate for organic semiconductors or ligands in coordination polymers. Preliminary studies on analogous naphthyridines show luminescent properties, suggesting potential use in optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume